![molecular formula C16H15N3O5 B5797541 N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5797541.png)
N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide, also known as FPH1, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. FPH1 is a potent and selective inhibitor of the Hippo pathway, which is a signaling pathway that plays a critical role in regulating cellular proliferation, differentiation, and apoptosis.
Wirkmechanismus
N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide inhibits the Hippo pathway by binding to the protein kinase Mst1/2, which is a key regulator of the pathway. By inhibiting Mst1/2, N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide prevents the activation of downstream effectors, including the transcriptional co-activators YAP and TAZ. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been shown to have potent inhibitory effects on the Hippo pathway, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition, N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several advantages for use in lab experiments, including its high potency and selectivity for the Hippo pathway, its minimal toxicity in normal cells, and its ability to inhibit the growth of cancer cells in vitro and in vivo. However, N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and use.
Zukünftige Richtungen
There are several future directions for the study of N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide, including the development of more potent and selective inhibitors of the Hippo pathway, the investigation of the mechanism of action of N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide in more detail, and the evaluation of N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide in preclinical and clinical studies for the treatment of cancer and other diseases. In addition, the use of N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide in combination with other therapies, such as chemotherapy and immunotherapy, should be explored to determine its potential synergistic effects.
Synthesemethoden
The synthesis of N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide involves several steps, including the condensation of 2-furyl aldehyde with ethyl acetoacetate, followed by the reaction with hydrazine hydrate to obtain the hydrazone intermediate. The intermediate is then reacted with 4-methyl-2-nitrophenyl chloroformate to form the final product, N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide. The synthesis of N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been extensively studied for its potential applications in cancer research. The Hippo pathway, which is inhibited by N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide, is known to be dysregulated in many types of cancer, including liver, lung, breast, and ovarian cancer. N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(4-methyl-2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-12-6-7-15(14(10-12)19(21)22)24-11-16(20)18-17-8-2-4-13-5-3-9-23-13/h2-10H,11H2,1H3,(H,18,20)/b4-2+,17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKYZDRQGNFEGQ-RJMXLKIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC=CC2=CC=CO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C=C/C2=CC=CO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


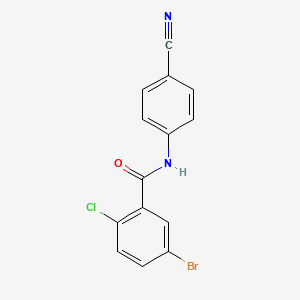
![6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5797472.png)
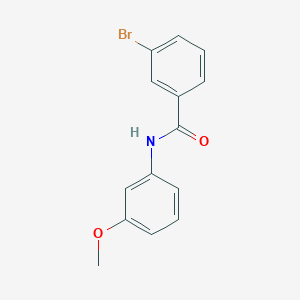
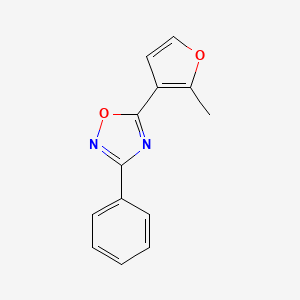

![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5797525.png)
![N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5797526.png)

![1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5797538.png)
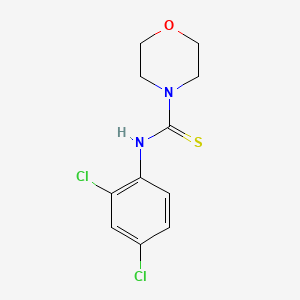
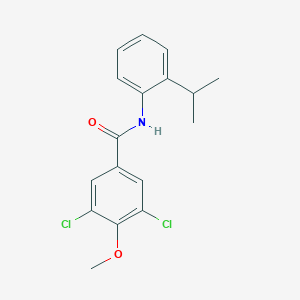
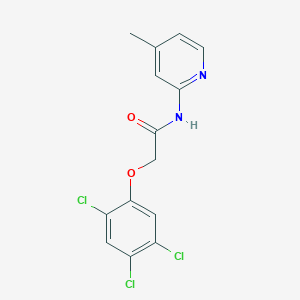
![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)